PRMT5 Inhibitory Potency: >5,000-fold Weaker than Potent Analogs
In a cross-study comparison of PRMT5 enzymatic inhibition, 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine demonstrates an IC50 > 50,000 nM [1], whereas a structurally related pyrimidine derivative (BDBM50366992, CHEMBL4168754) achieves an IC50 of 9.5 nM under similar assay conditions [2]. This represents a >5,260-fold difference in potency, positioning the target compound as a weak binder suitable for control experiments rather than lead optimization.
| Evidence Dimension | Inhibition of PRMT5 enzymatic activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | BDBM50366992 (CHEMBL4168754) IC50 = 9.5 nM |
| Quantified Difference | >5,260-fold lower potency |
| Conditions | Inhibition of human PRMT5; target compound assayed in Sf9 cells [1], comparator origin unknown [2] |
Why This Matters
This quantitative difference confirms the compound is not a potent PRMT5 inhibitor, enabling its use as a low-affinity reference standard in SAR studies and high-throughput screening assay validation.
- [1] BindingDB. BDBM50089221 (CHEMBL3577854). Target: Protein arginine N-methyltransferase 5 (Human). Affinity Data: IC50 > 5.00E+4 nM. Assay Description: Inhibition of human full length PRMT5 expressed in Sf9 cells. View Source
- [2] BindingDB. BDBM50366992 (CHEMBL4168754). Target: Protein arginine N-methyltransferase 5 (Human). Affinity Data: IC50 = 9.5 nM. Assay Description: Inhibition of PRMT5 (unknown origin). View Source
